molecular formula C12H16N2O B1343768 (3-Aminopiperidin-1-yl)(phenyl)methanone CAS No. 1114596-54-1

(3-Aminopiperidin-1-yl)(phenyl)methanone

Cat. No.: B1343768
CAS No.: 1114596-54-1
M. Wt: 204.27 g/mol
InChI Key: QXZQTLCDKRVYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminopiperidin-1-yl)(phenyl)methanone is a chemical compound with a unique structure that combines a piperidine ring with an amino group and a phenyl group attached to a methanone moiety

Scientific Research Applications

(3-Aminopiperidin-1-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for designing new compounds.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

Safety information for “(3-Aminopiperidin-1-yl)(phenyl)methanone” includes a variety of precautionary statements. These include recommendations to keep the substance away from heat, sparks, open flames, and hot surfaces, to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to handle it under inert gas and protect it from moisture .

Future Directions

Piperidine derivatives, such as “(3-Aminopiperidin-1-yl)(phenyl)methanone”, have been the focus of numerous studies due to their wide range of biological activities . Future research may focus on developing new synthetic methods, exploring their biological activities, and optimizing their pharmacological properties.

Biochemical Analysis

Biochemical Properties

(3-Aminopiperidin-1-yl)(phenyl)methanone plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cyclooxygenase enzymes, particularly cyclooxygenase-1 and cyclooxygenase-2. These interactions are crucial as they influence the enzyme’s activity, leading to the modulation of inflammatory responses. The compound’s ability to inhibit cyclooxygenase enzymes suggests its potential as an anti-inflammatory agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and immune responses. By inhibiting cyclooxygenase enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins. This reduction in prostaglandin levels can lead to decreased inflammation and pain. Additionally, this compound has been observed to affect gene expression related to inflammatory pathways, further modulating the cellular response to inflammatory stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with cyclooxygenase enzymes. The compound binds to the active site of these enzymes, inhibiting their catalytic activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Furthermore, this compound may also influence other signaling pathways by modulating the activity of transcription factors involved in gene expression related to inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that the anti-inflammatory effects of this compound persist, with sustained inhibition of cyclooxygenase activity and reduced inflammation observed in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cyclooxygenase activity and reduces inflammation without significant adverse effects. At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and liver toxicity. These findings suggest a threshold effect, where the compound’s beneficial effects are maximized at optimal doses, while higher doses may lead to toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of piperidine and phenylmethanone derivatives. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites may also contribute to the compound’s overall biological activity. The interaction of this compound with these metabolic enzymes highlights its role in modulating metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments. Transporters such as organic anion-transporting polypeptides may facilitate its uptake into cells, while binding proteins may influence its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound may localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular processes. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments, further modulating its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopiperidin-1-yl)(phenyl)methanone typically involves the reaction of piperidine derivatives with phenylmethanone derivatives under specific conditions. One common method involves the use of a piperidine derivative with an amino group at the 3-position, which reacts with a phenylmethanone derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopiperidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

    Substitution: The amino group or phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the original amino or phenyl groups.

Comparison with Similar Compounds

Similar Compounds

    (4-Aminopiperidin-1-yl)(phenyl)methanone: Similar structure but with the amino group at the 4-position.

    (3-Aminopiperidin-1-yl)(3-trifluoromethylphenyl)methanone: Contains a trifluoromethyl group on the phenyl ring, which can alter its chemical properties and biological activity.

Uniqueness

(3-Aminopiperidin-1-yl)(phenyl)methanone is unique due to its specific arrangement of functional groups, which provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable in research and development for various applications.

Properties

IUPAC Name

(3-aminopiperidin-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZQTLCDKRVYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.